An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine
An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylpyrazine, also known as 5-Methylpyrazin-2(1H)-one. The document covers its chemical and physical properties, synthesis and purification, analytical characterization, and known biological activities, with a focus on its potential role in modulating bacterial quorum sensing.
Chemical and Physical Properties
2-Hydroxy-5-methylpyrazine is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 5-Methylpyrazin-2(1H)-one. The available and predicted physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, many properties are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.11 g/mol | --INVALID-LINK-- |
| CAS Number | 20721-17-9 | --INVALID-LINK-- |
| Synonyms | 5-Methylpyrazin-2(1H)-one, 5-Methyl-2-pyrazinol | --INVALID-LINK-- |
| Appearance | Brown to black solid | --INVALID-LINK-- |
| Melting Point | 68-69 °C | --INVALID-LINK-- |
| Boiling Point | (Predicted) | - |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 11.72 ± 0.40 (Predicted) | --INVALID-LINK-- |
| Solubility | Information not readily available | - |
Synthesis and Purification
Proposed Synthesis of 2-Hydroxy-5-methylpyrazine
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [1]
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In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.
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Cool the mixture to approximately 5°C using an ice bath.
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Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the internal temperature at 5°C.
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After the addition is complete, continue stirring at 5°C for 6 hours.
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Neutralize the reaction mixture to pH 6 with a 10% hydrochloric acid solution to precipitate the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
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Filter the solid, wash with water, and dry.
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To the crude carboxamide, add a 50% sulfuric acid solution and reflux the mixture for 12 hours to hydrolyze the amide to a carboxylic acid.
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Cool the reaction mixture to room temperature to precipitate 3-hydroxy-5-methylpyrazine-2-carboxylic acid.
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Filter the solid, wash with water, and dry.
Step 2: Synthesis of 2-Hydroxy-5-methylpyrazine (Proposed)
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The 3-hydroxy-5-methylpyrazine-2-carboxylic acid obtained from Step 1 can be decarboxylated by heating. The precise temperature and conditions would need to be optimized, but heating the solid above its melting point in a suitable high-boiling solvent or neat could induce decarboxylation.
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The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification Protocol
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The crude 2-Hydroxy-5-methylpyrazine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
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Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for purification.
Analytical Characterization
Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃):
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δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃)
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δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the pyrazine ring
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δ >10 ppm (br s, 1H): Hydroxyl proton (-OH) or amide proton (N-H) in the pyrazinone tautomer.
¹³C NMR (in CDCl₃):
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δ ~20 ppm: Methyl carbon (-CH₃)
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δ ~120-140 ppm: Aromatic carbons
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δ >150 ppm: Carbonyl carbon in the pyrazinone tautomer
FTIR (KBr pellet):
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~3400 cm⁻¹ (broad): O-H stretching vibration
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~3000-3100 cm⁻¹: Aromatic C-H stretching
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~1650 cm⁻¹ (strong): C=O stretching of the pyrazinone tautomer
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~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic ring
Mass Spectrometry:
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Molecular Ion (M⁺): m/z = 110
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Major Fragments: Loss of CO (m/z = 82), and subsequent fragmentation of the pyrazine ring.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of 2-Hydroxy-5-methylpyrazine.
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Column: C18, 5 µm, 4.6 x 150 mm
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Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself if sufficiently volatile, GC-MS can be used.
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Column: A non-polar or medium-polarity column (e.g., DB-5ms).
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Carrier Gas: Helium
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Injection: Split/splitless inlet.
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Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).
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Detection: Electron ionization (EI) mass spectrometry.
Biological Activity and Mechanism of Action
Pyrazinone derivatives are known to be involved in bacterial cell-to-cell communication, a process known as quorum sensing (QS). In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. While the specific role of 2-Hydroxy-5-methylpyrazine is not well-documented, it is plausible that it could act as a modulator of QS pathways.
Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a well-studied model organism for quorum sensing. It possesses a complex QS network involving multiple signaling molecules. Pyrazinones have been identified as potential QS signaling molecules in various bacteria. The diagram below illustrates a simplified overview of the P. aeruginosa QS network, indicating a potential point of interaction for pyrazinone-like molecules.
Experimental Protocol: Biofilm Inhibition Assay
To assess the potential of 2-Hydroxy-5-methylpyrazine as a quorum sensing inhibitor, a biofilm inhibition assay can be performed.
Detailed Methodology
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Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Luria-Bertani broth) with an overnight culture of P. aeruginosa and grow to the mid-logarithmic phase.
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Plate Preparation: In a 96-well microtiter plate, add the bacterial culture to each well.
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Compound Addition: Add serial dilutions of 2-Hydroxy-5-methylpyrazine (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells. Include positive (no compound) and negative (no bacteria) controls.
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Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to allow for biofilm formation.
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Washing: Carefully remove the culture medium and wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.
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Staining: Add a solution of crystal violet (e.g., 0.1%) to each well and incubate for 15-20 minutes at room temperature.
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Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
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Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain that has bound to the biofilm.
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Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Conclusion
2-Hydroxy-5-methylpyrazine is a pyrazinone derivative with potential applications in the modulation of bacterial quorum sensing. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological activity and mechanism of action, particularly in the context of developing novel anti-virulence agents for drug development.
